(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol
Description
(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol is a cyclopropane derivative featuring a hydroxymethyl group and an ethyl(methyl)amino-substituted methyl moiety. Cyclopropane derivatives are valued in medicinal and synthetic chemistry for their ring strain, conformational rigidity, and biological activity modulation .
Properties
IUPAC Name |
[1-[[ethyl(methyl)amino]methyl]cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-9(2)6-8(7-10)4-5-8/h10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPRTAZKXKURGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1(CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with ethyl(methyl)amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a valuable tool for investigating cellular mechanisms and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s tertiary amine group allows it to interact with biological receptors, potentially modulating their activity. The primary alcohol group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Cyclopropane Methanol Derivatives
The following table summarizes key analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
- This could influence membrane permeability in biological systems.
- Stability and Safety: The dimethylamino analog (CAS 39943-41-4) is flagged for flammability and irritancy, suggesting similar hazards for the ethyl(methyl)amino variant . In contrast, the hydrochloride salt (CAS 1955553-73-7) improves stability but introduces ionic character .
- Natural Derivatives: identifies cyclopropane-containing esters (e.g., 2-[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-methyl ester cyclopropaneoctanoic acid) in plants, highlighting natural occurrence but differing significantly in functional groups (ester vs. amino alcohol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
